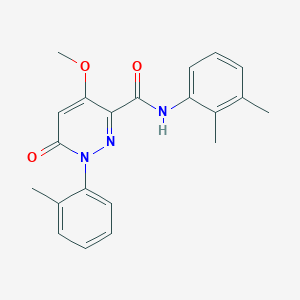
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, methoxy and methylphenyl groups, and a carboxamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as 2,3-dimethylphenylamine and 2-methylphenylhydrazine, which undergo cyclization and functional group modifications under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions . Detailed studies, including docking and in vitro assays, are necessary to elucidate the precise mechanisms involved .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazine derivatives and molecules with comparable functional groups, such as:
Thiophene derivatives: Known for their diverse biological activities.
Thiazole derivatives: Exhibiting a wide range of pharmacological properties.
Uniqueness
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds .
生物活性
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor effects and other pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H22N2O3 and molecular weight of approximately 330.39 g/mol. The structure features a dihydropyridazine core substituted with various aromatic groups, which may influence its biological activities.
Antitumor Activity
Recent studies have focused on the compound's antitumor properties. A notable study synthesized a series of derivatives related to thieno[2,3-d]pyrimidine and assessed their cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. The results indicated that certain derivatives exhibited significant inhibitory activity against these cancer cells, with inhibition rates reaching up to 87% at specific concentrations .
| Compound | Inhibition Rate (%) | Cell Line |
|---|---|---|
| Compound A | 57.0 | MDA-MB-231 |
| Compound B | 43.0 | Non-Small Cell Lung Cancer |
| Compound C | 87.0 | MDA-MB-231 |
The mechanism by which this compound exerts its effects appears to involve the inhibition of reactive oxygen species (ROS) production in neutrophils. This inhibition occurs without direct scavenging of radicals but rather through interference with signaling pathways that activate oxidative stress responses . This suggests that the compound may modulate immune responses, potentially impacting inflammatory diseases as well.
Case Studies
- Study on Reactive Oxygen Species Inhibition :
- Cytotoxicity Assessment :
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-9-7-10-16(15(13)3)22-21(26)20-18(27-4)12-19(25)24(23-20)17-11-6-5-8-14(17)2/h5-12H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXBJALJKHPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














